1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)-
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Overview
Description
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- is a complex organic compound that belongs to the triazole family. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a triazole ring, an ethanol group, and phenoxyethyl and tert-butyl substituents.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with an appropriate alkylating agent, such as tert-butyl bromoacetate, followed by the introduction of the phenoxyethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its antifungal and antimicrobial properties, making it a potential candidate for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, such as cytochrome P450, which plays a role in the metabolism of various substances. Additionally, the phenoxyethyl group may enhance the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- can be compared with other similar compounds, such as:
Prothioconazole: A triazole fungicide with a similar structure but different substituents.
Trifloxystrobin: Another fungicide that contains a triazole ring but with different functional groups.
Imidacloprid: An insecticide that, while not a triazole, shares some structural similarities in terms of its nitrogen-containing ring system.
The uniqueness of 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80553-79-3 |
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Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenoxy-4-(1,2,4-triazol-1-yl)hexan-3-ol |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)15(20)14(19-12-17-11-18-19)9-10-21-13-7-5-4-6-8-13/h4-8,11-12,14-15,20H,9-10H2,1-3H3 |
InChI Key |
KECDDIBOVKGAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(CCOC1=CC=CC=C1)N2C=NC=N2)O |
Origin of Product |
United States |
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